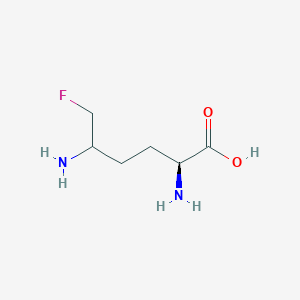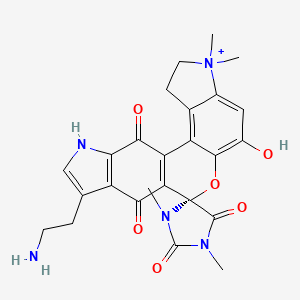
Exiguamine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exiguamine A is an alkaloid isolated from the marine sponge Neopetrosia exigua which acts as a potent inhibitor of indoleamine 2,3-dioxygenase.
Wissenschaftliche Forschungsanwendungen
Indoleamine-2,3-Dioxygenase (IDO) Inhibition
Exiguamine A, an alkaloid with a unique hexacyclic structure, is isolated from the marine sponge Neopetrosia exigua. It's identified as one of the most potent known inhibitors of indoleamine-2,3-dioxygenase (IDO), an enzyme involved in immune response modulation and a target for cancer immunotherapy. Exiguamine A's inhibition of IDO could play a crucial role in therapeutic strategies, especially in cancer treatment where IDO expression helps tumor cells evade immune detection (Brastianos et al., 2006), (Brastianos et al., 2006).
Biomimetic Synthesis and Potential in Drug Development
The biomimetic synthesis of Exiguamine A, along with Exiguamine B, showcases the utilization of complex chemistry for creating a class of nanomolar IDO inhibitors. This approach not only opens avenues for developing new pharmaceuticals but also provides insights into the biosynthetic pathways of such complex molecules (Volgraf et al., 2008).
Synthesis Inspired by Catecholamine Chemistry
The total synthesis of Exiguamine A, inspired by catecholamine chemistry, is notable for its innovative approach in forming the compound's complex structure. This synthesis, which involves advanced cross-coupling methodology and a tautomerization/electrocyclization cascade reaction, is significant for understanding the compound's potential pharmacological applications and for exploring its structural complexity (Sofiyev et al., 2012).
Design and Synthesis of Exiguamine A Analogues
The design and synthesis of Exiguamine A analogues have been explored to understand their inhibitory activities against IDO1. These studies are crucial for drug development, especially in designing compounds with higher selectivity and potency for IDO1 inhibition. The exploration of structure-activity relationships in these analogues contributes to the optimization and development of new therapeutic agents (Dong et al., 2021).
In Vitro Inhibition of IDO as a Cancer Treatment Strategy
Exiguamine A's potent in vitro inhibition of the enzyme IDO, which is expressed by tumor cells to evade the immune system, positions it as a potential candidate for anti-cancer agents. The ability of IDO inhibitors to allow the immune system to attack cancer cells makes Exiguamine A a molecule of interest in the search for new therapeutic strategies in oncology (Brastianos, 2007).
Eigenschaften
Produktname |
Exiguamine A |
|---|---|
Molekularformel |
C25H26N5O6+ |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(12R)-16-(2-aminoethyl)-9-hydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |
InChI |
InChI=1S/C25H25N5O6/c1-28-23(34)25(29(2)24(28)35)18-17(21(33)19-15(20(18)32)11(5-7-26)10-27-19)16-12-6-8-30(3,4)13(12)9-14(31)22(16)36-25/h9-10H,5-8,26H2,1-4H3,(H-,27,31,32,33)/p+1/t25-/m1/s1 |
InChI-Schlüssel |
UEKKREMMIOJMRO-RUZDIDTESA-O |
Isomerische SMILES |
CN1C(=O)[C@]2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Kanonische SMILES |
CN1C(=O)C2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Synonyme |
exiguamine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



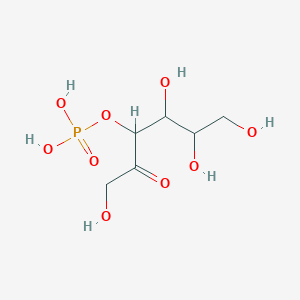
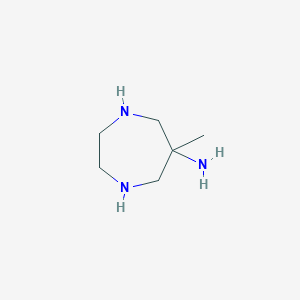
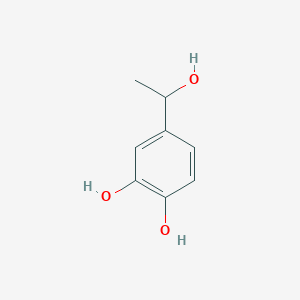
![3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one](/img/structure/B1258381.png)
![[4,12-Diacetyloxy-9-hydroxy-15-[2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B1258382.png)
![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)
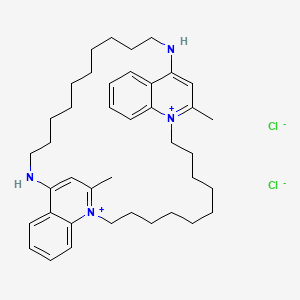
![3-Hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258387.png)
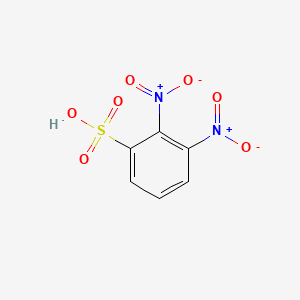
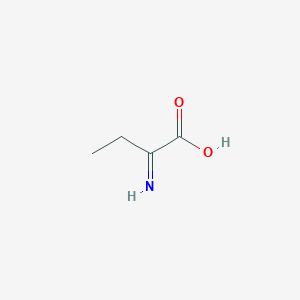
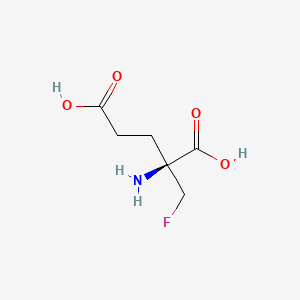
![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)
![(2Z)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B1258392.png)
